molecular formula C13H20N2O B3172348 N-(4-Amino-2-methylphenyl)hexanamide CAS No. 946725-83-3

N-(4-Amino-2-methylphenyl)hexanamide

Cat. No. B3172348
CAS RN: 946725-83-3
M. Wt: 220.31 g/mol
InChI Key: XZNSMGHOUUZISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Amino-2-methylphenyl)hexanamide” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is used for research purposes .

Scientific Research Applications

  • Biocatalysis in Drug Metabolism : N-(4-Amino-2-methylphenyl)hexanamide derivatives have been used in studying the application of biocatalysis in drug metabolism. For example, microbial-based surrogate biocatalytic systems were employed to produce mammalian metabolites of certain drugs for structural characterization (Zmijewski et al., 2006).

  • Anticonvulsant Properties : Certain derivatives of N-(4-Amino-2-methylphenyl)hexanamide have been evaluated for their anticonvulsant properties. For instance, N-(3-amino-2-methylphenyl)phthalimides exhibited activity against seizures in preclinical studies (Bailleux et al., 1994).

  • Potential Antileukemia Agents : Thiosemicarbazone-containing compounds, including N-(4-Amino-2-methylphenyl)hexanamide derivatives, have shown promise as potential antileukemia agents, especially against drug-resistant cells (Gu et al., 2020).

  • Enzyme Inhibition Studies : These compounds have been synthesized and evaluated for their enzyme inhibitory activities, particularly against -glucosidase and acetylcholinesterase. The in silico molecular docking results have been consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

  • Environmental Impact Assessment : Studies on the environmental impact of pharmaceutical compounds, including N-(4-Amino-2-methylphenyl)hexanamide derivatives, have been conducted. For example, research on the transformation products of sulfamethoxazole under denitrifying conditions provides insights into the behavior of such compounds in the environment (Nödler et al., 2012).

  • Chemosensor Development : N-(4-Amino-2-methylphenyl)hexanamide derivatives have been used in the development of chemosensors, such as those for detecting metal ions like Cu2+ and H2PO4− (Meng et al., 2018).

  • Covalent Chemistry in Metallosupramolecular Hexagonal Prisms : The amine-functionalized derivatives of N-(4-Amino-2-methylphenyl)hexanamide have been used in post-self-assembly modifications of metallosupramolecular hexagonal prisms, demonstrating the application of these compounds in advanced materials science (Wang et al., 2011).

Mechanism of Action

The mechanism of action of “N-(4-Amino-2-methylphenyl)hexanamide” is not clear as it seems to be used primarily for research purposes . Its effects would depend on the specific biological or chemical system it’s being used in.

Future Directions

As “N-(4-Amino-2-methylphenyl)hexanamide” is used for research purposes , its future directions would likely depend on the outcomes of this research. It could potentially be used in the development of new materials, pharmaceuticals, or chemical processes, depending on its properties and reactivity.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-4-5-6-13(16)15-12-8-7-11(14)9-10(12)2/h7-9H,3-6,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNSMGHOUUZISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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